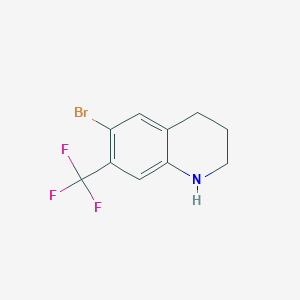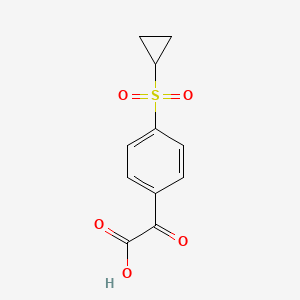![molecular formula C10H12F3NO3S B11760611 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a trifluoromethoxy group, a sulfonamide group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzene sulfonyl chloride with 2-(trifluoromethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that require para-aminobenzoic acid for folic acid synthesis. This inhibition disrupts the folic acid metabolism cycle, leading to the inhibition of bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
2-(trifluoromethyl)benzenesulfonamide: Similar in structure but lacks the methyl group and the trifluoromethoxy group.
(trifluoromethoxy)benzene: Contains the trifluoromethoxy group but lacks the sulfonamide group.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic
Eigenschaften
Molekularformel |
C10H12F3NO3S |
|---|---|
Molekulargewicht |
283.27 g/mol |
IUPAC-Name |
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H12F3NO3S/c1-8-3-2-4-9(7-8)18(15,16)14-5-6-17-10(11,12)13/h2-4,7,14H,5-6H2,1H3 |
InChI-Schlüssel |
MSUMVHPIVVJORX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


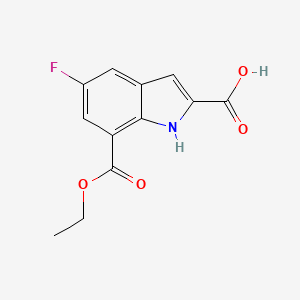

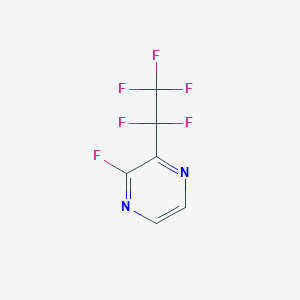
![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
![(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate](/img/structure/B11760568.png)

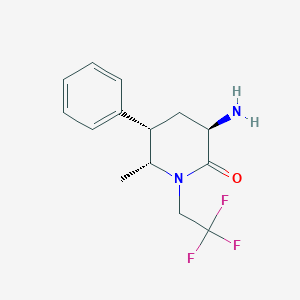
amine](/img/structure/B11760588.png)
![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
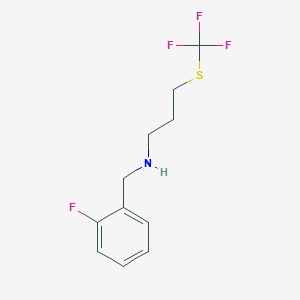
![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)
